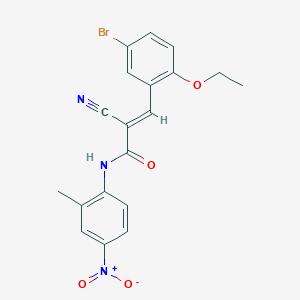

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Description

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research. This compound is notable for its unique combination of functional groups, including a bromine atom, an ethoxy group, a cyano group, and a nitrophenyl group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name |

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O4/c1-3-27-18-7-4-15(20)10-13(18)9-14(11-21)19(24)22-17-6-5-16(23(25)26)8-12(17)2/h4-10H,3H2,1-2H3,(H,22,24)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOQKOJXSIQXCF-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide typically involves a multi-step process that includes the formation of key intermediates and the subsequent coupling of these intermediates under specific reaction conditions. One common synthetic route may involve the following steps:

Bromination: Introduction of a bromine atom to the phenyl ring.

Ethoxylation: Addition of an ethoxy group to the brominated phenyl ring.

Nitration: Introduction of a nitro group to the second phenyl ring.

Formation of the Cyano Group: Introduction of a cyano group to the intermediate compound.

Coupling Reaction: Final coupling of the intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Conversion of the nitro group to an amino group, resulting in an amine derivative.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

The compound (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and agrochemistry. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structural components allow for selective targeting of cancer cells, particularly those expressing specific proteoglycans on their surface. For instance, the VAR2CSA protein-drug conjugates demonstrate high affinity binding to cancer cells, suggesting that similar mechanisms could be explored with this compound .

Mechanism of Action

The proposed mechanism involves the inhibition of cell proliferation through interference with critical signaling pathways. The presence of the cyano group is believed to enhance the compound's reactivity with biological targets, leading to apoptosis in malignant cells.

Agrochemical Applications

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt biochemical processes in pests. Its efficacy against various agricultural pests can be attributed to its structural analogies with known insecticides, allowing it to act as a potent neurotoxin .

Residue Analysis

In agricultural settings, understanding the residue levels of such compounds is crucial for food safety. Regulatory bodies have established maximum residue limits for similar compounds, which can serve as a guideline for assessing the safety of this compound in food products .

Table 1: Comparison of Biological Activities

Table 2: Regulatory Limits for Related Compounds

| Compound Name | Maximum Residue Limit (mg/kg) | Regulatory Body |

|---|---|---|

| Example Insecticide | 0.01 | Environmental Protection Agency |

| Example Herbicide | 0.05 | European Food Safety Authority |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways.

Case Study 2: Agricultural Application

Field trials conducted to assess the effectiveness of this compound as a pesticide demonstrated significant reductions in pest populations compared to control groups. The trials also monitored residue levels, ensuring compliance with safety standards set by regulatory agencies.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

Interaction with Receptors: Modulating the activity of cellular receptors and signaling pathways.

Alteration of Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide can be compared with other similar compounds, such as:

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide: Lacks the nitro group, resulting in different chemical properties and reactivity.

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide: Lacks the methyl group, affecting its biological activity and interactions.

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-aminophenyl)prop-2-enamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Biological Activity

Overview of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

This compound belongs to a class of chemical entities known as enamides , which are characterized by the presence of a carbon-carbon double bond adjacent to an amide functional group. The presence of halogens (such as bromine) and various substituents can significantly influence the biological activity of these compounds.

Chemical Structure

The molecular formula for this compound is . Its structure includes:

- A bromo substituent, which can enhance lipophilicity and biological activity.

- An ethoxy group, which may influence solubility and interaction with biological targets.

- A cyano group, often associated with increased reactivity and potential for biological activity.

Anticancer Properties

Many compounds similar to this one have been studied for their anticancer properties. The presence of multiple aromatic rings and electron-withdrawing groups (like cyano and nitro) often correlates with enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

Enzyme Inhibition

Compounds containing cyano and nitro groups are known to interact with various enzymes, potentially acting as inhibitors. For example, they may inhibit proteases or kinases involved in cancer progression.

Antimicrobial Activity

The structural characteristics of this compound may also confer antimicrobial properties. Many bromo-substituted phenyl compounds exhibit activity against bacteria and fungi, making them candidates for further investigation in antimicrobial research.

Case Studies

- Cytotoxicity Assays : In a study examining similar enamides, researchers found that modifications in the aromatic substituents led to significant variations in cytotoxicity against breast cancer cell lines (MCF-7). The most active compounds showed IC50 values in the low micromolar range.

- Enzyme Inhibition : A related compound was evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. The compound demonstrated promising inhibitory activity, suggesting potential therapeutic applications in cancer treatment.

- Antimicrobial Testing : Compounds with similar structural motifs were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The presence of the bromo group was noted to enhance antibacterial activity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | IC50 values < 10 µM in MCF-7 cells | |

| Enzyme Inhibition | Significant inhibition of MMPs observed | |

| Antimicrobial | Effective against E. coli and S. aureus |

Table 2: Structural Variations and Their Effects

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide?

- Methodology :

- Stepwise synthesis : Begin with bromination of 2-ethoxyphenol derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions (40–60°C, DMF solvent) to introduce the 5-bromo substituent .

- Cyanoacrylamide formation : React the brominated intermediate with cyanoacetic acid via Knoevenagel condensation (catalyzed by piperidine or ammonium acetate, ethanol solvent, reflux at 80°C) to form the α,β-unsaturated cyano group .

- Amide coupling : Use EDCI/HOBt or DCC as coupling agents to conjugate the nitro-substituted aniline derivative (2-methyl-4-nitroaniline) in dichloromethane at room temperature .

- Purity optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Q. How can the stereochemical configuration (E/Z isomerism) of the compound be confirmed experimentally?

- Methodology :

- NMR analysis : The coupling constant () between Hα and Hβ in H NMR typically exceeds 12 Hz for the trans (E) configuration due to strong diamagnetic anisotropy .

- X-ray crystallography : Solve the crystal structure using SHELXL (single-crystal diffraction data) to unambiguously assign the E-configuration .

- IR spectroscopy : Validate the absence of C≡N stretching frequency shifts caused by steric hindrance in the E-isomer .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodology :

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–50 µM, with cisplatin as a positive control .

- Antimicrobial screening : Use microdilution assays against E. coli and S. aureus (MIC determination) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 5-bromo, 4-nitro) influence binding affinity in structure-activity relationship (SAR) studies?

- Methodology :

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR), focusing on halogen bonding (Br···O/N) and nitro group π-stacking .

- Comparative SAR : Syntize analogs (e.g., 5-Cl or 5-F derivatives) and compare IC₅₀ values to isolate electronic vs. steric contributions .

- Electron density maps : Analyze charge distribution via DFT calculations (Gaussian 16, B3LYP/6-31G*) to correlate substituent effects with reactivity .

Q. What crystallographic challenges arise during refinement of this compound, and how can they be resolved?

- Methodology :

- Disorder modeling : Address positional disorder in the ethoxy group using PART instructions in SHELXL .

- Twinning detection : Apply the Hooft metric in PLATON to identify twinning and refine using TWIN/BASF commands .

- Validation : Check for overfitting using Rfree and cross-validate with the IUCr CheckCIF tool .

Q. How can contradictory biological activity data (e.g., high in vitro potency vs. low in vivo efficacy) be systematically investigated?

- Methodology :

- ADME profiling : Assess metabolic stability (human liver microsomes) and solubility (shake-flask method) to identify pharmacokinetic bottlenecks .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in plasma samples .

- Proteomic analysis : Perform Western blotting to verify target engagement (e.g., phosphorylation inhibition) in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.